molecular formula C20H25FN2O2 B5985847 4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No.: B5985847
M. Wt: 344.4 g/mol
InChI Key: SUNRBEKTCCPVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMeOHPMZ and is a derivative of the well-known antidepressant, venlafaxine. FMeOHPMZ has been found to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of FMeOHPMZ involves the inhibition of the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in the regulation of mood and emotion. FMeOHPMZ has been found to have a higher affinity for the serotonin transporter than venlafaxine, making it a potentially more effective antidepressant.
Biochemical and Physiological Effects:
FMeOHPMZ has been found to have several biochemical and physiological effects. In animal models, FMeOHPMZ has been shown to increase levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect. Additionally, FMeOHPMZ has been found to reduce drug-seeking behavior in animal models, suggesting a potential application in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of FMeOHPMZ is its unique mechanism of action, which makes it a promising candidate for further research. Additionally, FMeOHPMZ has been produced in both small and large-scale quantities, making it readily available for research purposes. One limitation of FMeOHPMZ is its relatively recent discovery, and as such, there is limited research available on its long-term effects.

Future Directions

There are several future directions for research on FMeOHPMZ. One potential area of research is in the development of FMeOHPMZ-based antidepressants with improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of FMeOHPMZ and its potential applications in the treatment of drug addiction. Finally, more research is needed to fully understand the long-term effects of FMeOHPMZ and its safety profile.
In conclusion, FMeOHPMZ is a promising compound with potential applications in several areas of scientific research. Its unique mechanism of action and potential applications in the treatment of depression and drug addiction make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action, long-term effects, and safety profile.

Synthesis Methods

The synthesis of FMeOHPMZ involves several steps, including the protection of the hydroxyl group on venlafaxine, followed by the introduction of a fluorobenzyl group and a piperazine ring. The final step involves the deprotection of the hydroxyl group to yield FMeOHPMZ. The synthesis of FMeOHPMZ has been reported in several research articles, and the compound has been produced in both small and large-scale quantities.

Scientific Research Applications

FMeOHPMZ has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the field of neuroscience. FMeOHPMZ has been shown to have a unique mechanism of action, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, FMeOHPMZ has been found to have potential applications in the field of drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

4-[[4-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c21-18-5-1-17(2-6-18)14-23-11-10-22(15-19(23)9-12-24)13-16-3-7-20(25)8-4-16/h1-8,19,24-25H,9-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNRBEKTCCPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=C(C=C2)O)CCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.